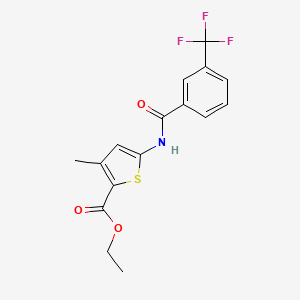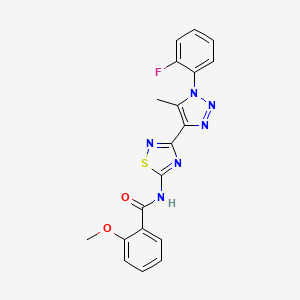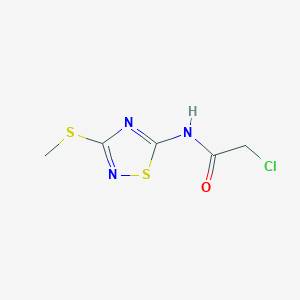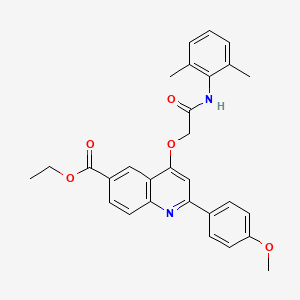
(3,3-Difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,3-Difluorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H8F2O . It has an average mass of 122.113 Da and a monoisotopic mass of 122.054321 Da .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluorocyclobutyl)methanol” consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and a methanol group attached to another carbon atom .Physical and Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methanol” is a liquid at 20 degrees Celsius . It has a flash point of 33 °C, a specific gravity of 1.18 (20/20), and a refractive index of 1.40 .科学的研究の応用
Photophysical and Photochemical Properties
Research has shown that certain fluorinated compounds like 3-hydroxyflavone (3HF) exhibit unique photophysical and photochemical properties in various solvents. These properties are influenced by the solvents' polarity and their interactions with the compound, affecting UV–Vis absorption spectra, emission spectra, fluorescence quantum yield, and fluorescence lifetime. This indicates potential applications in fields requiring precise control of photophysical parameters (Protti & Mezzetti, 2015).
Polymer Synthesis
Difluoro aromatic ketones have been utilized in the synthesis of poly(arylene ether sulfone)s (PAES), demonstrating promising properties like high hydroxide conductivity and alkaline stability. These materials could be significant in the development of advanced polymers for various industrial applications (Shi et al., 2017).
Fluorinated Fluorophores Development
Fluorination of fluorophores can enhance their photostability and spectroscopic properties. The synthesis of fluorinated benzophenones and related compounds has been explored, providing scalable access to fluorinated analogues of fluorescein and rhodamine. These developments could have significant implications in spectroscopy and imaging technologies (Woydziak et al., 2012).
Crystallographic and Conformational Analyses
The synthesis and structural analysis of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveal insights into the molecular structures of similar difluorinated compounds. Such research is crucial for understanding the physicochemical properties of these compounds, which has implications in material science and molecular design (Huang et al., 2021).
Molecular Orbital Calculations and Thermodynamic Parameters
Investigations into the properties of hydroxy-substituted organic molecules with fluorinating reagents have provided insights into the reactivity and stability of such compounds. This research is important for understanding the chemical behavior of difluorinated compounds in various reactions, which can be applied in synthetic chemistry and material science (Zupan et al., 1995).
Safety and Hazards
“(3,3-Difluorocyclobutyl)methanol” is classified as a flammable liquid and vapor . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If it comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water .
特性
IUPAC Name |
(3,3-difluorocyclobutyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F4NO/c11-9(12)1-3-15(4-2-9)8(16)7-5-10(13,14)6-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTOIEYEJSVXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)




![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)
